Product packaging for benzo[f]quinolin-5-amine(Cat. No.:CAS No. 873414-73-4)

benzo[f]quinolin-5-amine

Cat. No.: B6257770
CAS No.: 873414-73-4
M. Wt: 194.23 g/mol
InChI Key: YAIZPHHPRUNDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polycyclic Azaheterocycles Research

Polycyclic azaheterocycles, a class of organic compounds characterized by fused aromatic rings containing at least one nitrogen atom, are fundamental scaffolds in chemistry and biology. Benzo[f]quinoline (B1222042) is a prominent member of this group, classified as a polynuclear azaheterocycle with an extended π-conjugated system. nih.govresearchgate.net This structure, consisting of a pyridine (B92270) ring fused to a naphthalene (B1677914) system, imparts specific electronic and photophysical properties.

The introduction of an amino (-NH2) group to this framework, as in benzo[f]quinolin-5-amine, is expected to significantly modulate these properties. In related azaheterocycles, such as the well-studied aminoquinolines, the position of the amino group is critical in determining the compound's chemical reactivity, basicity, and biological interactions. ontosight.ai For instance, compounds like chloroquine, a 4-aminoquinoline (B48711) derivative, demonstrate the profound impact an amino group can have on the pharmacological profile of a quinoline (B57606) core. wikipedia.org this compound (CAS No. 873414-73-4) is structurally a 1-azaphenanthrene with an amino substituent, placing it at the intersection of several important chemical classes known for their rich chemistry and diverse applications. chemicalbook.comnih.gov

Significance of the Benzo[f]quinoline Framework in Advanced Synthetic and Materials Chemistry

The benzo[f]quinoline framework is a versatile building block in both synthetic and materials chemistry. researchgate.netacs.org Its rigid, planar structure and electron-deficient nitrogen atom make it a valuable synthon for constructing more complex molecular architectures. Researchers have incorporated the benzo[f]quinoline skeleton into various derivatives to harness its unique properties for a range of applications. nih.gov

In medicinal chemistry, the scaffold is a cornerstone for developing new therapeutic agents. Studies have demonstrated that derivatives of benzo[f]quinoline exhibit potent biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The mechanism of action is often attributed to the molecule's ability to intercalate with DNA or inhibit key enzymes like topoisomerase. mdpi.com

In the realm of materials science, the inherent fluorescence of the benzo[f]quinoline core, arising from its extended π-conjugation, is a key feature. researchgate.net This has led to the design and synthesis of benzo[f]quinoline derivatives for use in organic light-emitting diodes (OLEDs), where they can function as efficient blue-emitting materials or host materials for phosphorescent emitters. nih.govresearchgate.net

The following table summarizes the research applications of various benzo[f]quinoline derivatives, underscoring the significance of the core framework.

Derivative ClassApplication AreaResearch Focus
Quaternary SaltsMedicinal ChemistryAnticancer, Antimicrobial (Antibacterial, Antifungal) Agents. nih.govnih.gov
Pyrrolo-derivativesMedicinal ChemistryAnticancer Agents via [3+2] dipolar cycloaddition reactions. nih.gov
General DerivativesMaterials ScienceOrganic Light-Emitting Diodes (OLEDs) due to fluorescent properties. nih.govresearchgate.net
Hydroxy-derivativesMedicinal ChemistryPotential antioxidant, antibacterial, and anticancer agents. ontosight.ai
Carboxy-derivativesChemical SynthesisResearch intermediate for further functionalization. scbt.com

Academic Research Trajectories and Gaps in the Study of this compound

A comprehensive review of the scientific literature reveals a significant gap concerning this compound. While its existence is confirmed by its commercial availability and assigned CAS number (873414-73-4), there is a conspicuous absence of dedicated research studies on its synthesis, characterization, or application. chemicalbook.combldpharm.com

Current research trajectories in the benzo[f]quinoline domain are heavily focused on derivatives substituted at other positions, such as the C3 and C8 positions, or on the quaternization of the ring nitrogen to form salts. ontosight.ainih.govontosight.ai For example, 3-aminobenzo[f]quinoline has been investigated for its potential biological activities, and various synthetic strategies, such as the Skraup reaction or Doebner-Von Miller reaction, have been extensively documented for the parent heterocycle and its derivatives. researchgate.netontosight.ai

The lack of specific studies on the 5-amino isomer represents a notable void in the field. This research gap could be attributed to several potential factors:

Synthetic Challenges: The regioselective introduction of an amino group at the C5 position of the benzo[f]quinoline nucleus may present synthetic difficulties not encountered with other isomers.

Precursor Availability: The synthesis might require specific precursors that are not readily accessible or are costly to prepare.

Unexplored Potential: The unique properties and potential applications of this specific isomer may simply have not yet been a focus of academic or industrial research, with efforts being concentrated on isomers with known or predicted utility.

This gap presents a clear opportunity for future research. A systematic investigation into the synthesis of this compound, followed by a thorough characterization of its physicochemical and photophysical properties, would be a valuable contribution to the field of heterocyclic chemistry. Furthermore, exploring its potential in medicinal chemistry and materials science, in parallel with its better-known isomers, could unveil novel applications for the benzo[f]quinoline framework.

Properties

CAS No.

873414-73-4

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[f]quinolin-5-amine

InChI

InChI=1S/C13H10N2/c14-12-8-9-4-1-2-5-10(9)11-6-3-7-15-13(11)12/h1-8H,14H2

InChI Key

YAIZPHHPRUNDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(=CC2=C1)N)N=CC=C3

Purity

95

Origin of Product

United States

Synthetic Methodologies for Benzo F Quinolin 5 Amine and Functionalized Analogues

Classical and Contemporary Approaches to the Benzo[f]quinoline (B1222042) Core

The construction of the fundamental benzo[f]quinoline skeleton can be achieved through several established and innovative methods. medwinpublishers.comresearchgate.net These techniques often involve the formation of the quinoline (B57606) ring system onto a naphthalene (B1677914) precursor.

Cyclocondensation and Annulation Reactions (e.g., Doebner-Von Miller, Skraup Modifications)

Classical methods like the Doebner-Von Miller and Skraup reactions, traditionally used for quinoline synthesis, have been adapted for benzo[f]quinolines. medwinpublishers.comresearchgate.netnih.gov The Doebner-Von Miller reaction involves the condensation of an aromatic amine, in this case, 2-naphthylamine, with an α,β-unsaturated carbonyl compound. researchgate.netwikipedia.orgiipseries.org Similarly, the Skraup synthesis utilizes the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form the quinoline ring. wikipedia.orgslideshare.net These reactions, while historically significant, often require harsh conditions and can result in low yields. nih.govgoogle.com

A notable example is the synthesis of benzo[f]quinoline hydrochloride and subsequently benzo[f]quinoline from 2-naphtylamine and anhydrous glycerol in the presence of sulfuric acid and arsenic acid. researchgate.net Another variation employs a Doebner-Von Miller approach for the synthesis of benzo[f]quinoline. researchgate.netresearchgate.net

ReactionReactantsReagents/ConditionsProductReference(s)
Skraup Synthesis2-Naphthylamine, Anhydrous GlycerolH₂SO₄, Arsenic AcidBenzo[f]quinoline Hydrochloride researchgate.net
Doebner-Von Miller Reaction2-Naphthylamineα,β-Unsaturated Carbonyl CompoundBenzo[f]quinoline researchgate.netresearchgate.net

Oxidative Dehydrogenation Strategies for Quinoline Synthesis

Modern approaches to quinoline and its benzo-fused analogs include oxidative dehydrogenation of the corresponding saturated or partially saturated N-heterocycles. rsc.orgmdpi.com These methods offer a more direct and often greener route to the aromatic core. rsc.org Catalytic systems, including both metal-based and metal-free options, have been developed to facilitate this transformation. For instance, a metal-free nitrogen/phosphorus co-doped porous carbon (NPCH) catalyst has shown good performance in the oxidative dehydrogenation of various N-heterocycles using air as the oxidant. rsc.org Other systems utilize catalysts like [Ru(phd)₃]²⁺ for the aerobic dehydrogenation of tetrahydroquinolines at room temperature. acs.org These strategies provide an efficient pathway to quinoline derivatives from readily available precursors. acs.orgnih.gov

Photochemical and Visible-Light-Mediated Syntheses

Photochemical and visible-light-mediated reactions have emerged as powerful tools in organic synthesis, offering mild and selective pathways to complex molecules. acs.orgrsc.org The synthesis of benzo[f]quinolines can be achieved through photochemical cyclohydrogenation of precursors like trans-2-stilbazole derivatives. researchgate.net This process typically involves a trans-cis isomerization followed by cyclization and subsequent oxidative dehydrogenation to yield the aromatic benzo[f]quinoline. researchgate.net

More recently, visible-light-mediated radical azidation of cyclopropenes has been developed for the synthesis of multisubstituted quinolines. nih.gov These methods often utilize a photocatalyst and a light source, such as a blue LED, to initiate the reaction. rsc.orgrsc.org While not specifically detailed for benzo[f]quinolin-5-amine, these innovative strategies hold potential for the future development of more efficient and environmentally friendly synthetic routes. acs.org

Targeted Synthesis of this compound and its Direct Precursors

The direct synthesis of this compound is less commonly documented in the reviewed literature. However, the synthesis of related benzo[g]quinoline-5,10-diones and their amino-substituted derivatives provides insight into potential synthetic strategies. researchgate.netmdpi.com For instance, the reaction of 2-(alkenylamino)-1,4-naphthoquinones can lead to benzo[g]quinoline-5,10-diones. researchgate.net

A plausible route to this compound could involve the synthesis of a suitable precursor, such as a nitro- or chloro-substituted benzo[f]quinoline, followed by reduction or nucleophilic substitution. For example, the synthesis of 3-chlorobenzo[f]quinoline-2-carbaldehyde has been reported, which can then be used as a starting material for further functionalization. nih.gov

Advanced Derivatization and Functionalization Strategies

Once the benzo[f]quinoline core is established, further derivatization can be achieved through various reactions to introduce functional groups at specific positions. nih.govnih.govmdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The reactivity of the benzo[f]quinoline ring system towards electrophilic and nucleophilic attack is influenced by the nitrogen atom in the quinoline moiety. uomustansiriyah.edu.iq Electrophilic substitution reactions, such as nitration and sulfonation, typically occur on the benzene (B151609) ring portion of the molecule. uomustansiriyah.edu.iq The pyridine (B92270) ring is generally less reactive towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. uomustansiriyah.edu.iq

Conversely, the pyridine ring is more susceptible to nucleophilic attack. uomustansiriyah.edu.iq Nucleophilic substitution of leaving groups, such as halogens, at positions 2 and 4 of the quinoline ring is a common strategy for introducing new functionalities. researchgate.net For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under various conditions to yield 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net A catalyst-free nucleophilic substitution of hydrogen in quinolines by acylethynylpyrroles has also been reported to stereoselectively afford 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org

The quaternization of the nitrogen atom in benzo[f]quinoline with α-halocarbonyl compounds is a key step in the synthesis of various derivatives, leading to the formation of benzo[f]quinolinium salts. nih.govnih.gov These salts can then undergo further reactions, such as [3+2] dipolar cycloadditions, to create more complex fused systems. nih.govmdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C and C-N Bond Formations)

Transition-metal catalysis offers a powerful tool for the direct functionalization of the benzo[f]quinoline core, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods provide an efficient pathway to substituted benzo[f]quinolines that would be challenging to access through classical methods.

One notable approach involves the C-H functionalization of quinoline scaffolds. acs.org While many methods focus on the C2 position, recent advancements have enabled site-selective functionalization at other positions, which is crucial for creating diverse analogues. acs.org For instance, iron-catalyzed coupling reactions of 2-arylpyridines and related heterocycles with aryl bromides have been developed, showcasing the potential for C-H bond activation in these systems. researchgate.net Furthermore, the direct arylation of quinoline N-oxides at the C8 position has been achieved, expanding the toolkit for modifying the benzo[f]quinoline framework. acs.org

The Negishi cross-coupling reaction is another cornerstone in this area, frequently employed for the synthesis of complex organic molecules. researchgate.net These reactions typically involve the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This strategy has been successfully applied to the functionalization of bromo-substituted benzo[h]quinolines, leading to a variety of 5-substituted derivatives. researchgate.net These derivatives are valuable precursors for advanced materials, such as those used in Phosphorescent Organic Light Emitting Diodes (OLEDs). researchgate.net

Multicomponent Reaction Pathways for Expanded Chemical Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products. researchgate.net This approach is particularly valuable for building libraries of diverse compounds for biological screening. researchgate.net

A notable example is the one-pot, three-component [4+2] cyclic condensation of aldehydes and aromatic amines with triethylamine (B128534) serving as a vinyl source. nih.gov This method has been successfully employed to construct benzo[f]quinoline-linked covalent organic frameworks (COFs). nih.gov These materials exhibit high crystallinity and stability, with potential applications in photocatalysis. nih.gov Another innovative multicomponent reaction involves the liquid-assisted grinding of α,β-unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, and 5-aminopyrazoles to produce styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones. rsc.org This solvent-free approach is environmentally friendly and provides good yields in a short reaction time. rsc.org

The Biginelli reaction and its variations also represent a powerful class of MCRs for synthesizing heterocyclic compounds. rsc.org These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. By employing amino-functionalized azoles as one of the components, a wide range of fused pyrimidine (B1678525) derivatives can be accessed. rsc.org

Quaternization and Cycloaddition Reactions to Form Hybrid Polycyclic Systems

A facile and efficient two-step procedure involving quaternization followed by a cycloaddition reaction has been developed for the synthesis of novel benzo[f]quinoline derivatives. nih.govnih.gov In the first step, benzo[f]quinoline is quaternized by reacting it with various α-halocarbonyl compounds to yield benzo[f]quinolinium salts. nih.gov These salts can then undergo a [3+2] dipolar cycloaddition reaction with different dipolarophiles to form pyrrolo-benzo[f]quinolines and isoindolo-benzo[f]quinolines. nih.gov

The quaternization reaction itself is influenced by factors such as the basicity and steric hindrance of the amine. mdpi.com For instance, the reaction of a tosylate substrate with isoquinoline (B145761) requires a significantly longer reaction time compared to pyridine, although it yields a similar product yield. mdpi.commostwiedzy.pl This is attributed to the comparable basicity but different steric environments of the two amines. mdpi.commostwiedzy.pl

Reactant 1Reactant 2ProductReaction TypeReference
Benzo[f]quinolineα-halocarbonyl compoundsBenzo[f]quinolinium saltsQuaternization nih.gov
Benzo[f]quinolinium saltsDipolarophilesPyrrolo-benzo[f]quinolines[3+2] Dipolar Cycloaddition nih.gov
Tosylate SubstrateIsoquinolineN-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylateQuaternization mdpi.commostwiedzy.pl

Strategies for Introducing Specific Functional Groups (e.g., Phosphorus, Silyl, Amide, Cyano)

The introduction of specific functional groups onto the benzo[f]quinoline skeleton is crucial for tuning its chemical and physical properties. Various strategies have been developed to incorporate phosphorus, silyl, amide, and cyano moieties.

For instance, 5-bromo-benzo[h]quinoline has proven to be a versatile precursor for introducing a range of functional groups through transition-metal-promoted C-C, C-O, and C-N bond formations. researchgate.net This has enabled the synthesis of novel benzo[h]quinoline-based materials containing fluorine or silsesquioxane groups. researchgate.net

The synthesis of benzoquinoline derivatives bearing a cyano group has also been reported. For example, 3-chlorobenzo[f]quinoline-2-carbaldehyde can be reacted with 2-cyanoethanohydrazide to produce a benzoquinoline-cyanoethanohydrazone. nih.gov This intermediate, with its active methylene, carbonyl, and cyano groups, serves as a versatile synthon for constructing a variety of heterocyclic systems. nih.gov

The functionalization of benzo[h]quinolines can also be achieved through selective transformation of existing substituents. For example, a sulfoxide (B87167) group can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of both sulfur- and nitrogen-based substituents. nih.gov

PrecursorReagentFunctional Group IntroducedReference
5-Bromo-benzo[h]quinolineVariousFluorine, Silsesquioxane researchgate.net
3-Chlorobenzo[f]quinoline-2-carbaldehyde2-CyanoethanohydrazideCyano, Hydrazone nih.gov
Benzo[h]quinoline with sulfoxide groupNucleophiles (e.g., thiols, amines)Sulfide, Amine nih.gov

Chemical Reactivity and Transformations of Benzo F Quinolin 5 Amine Systems

Redox Chemistry and Electrochemical Behavior

The extended π-system of the benzo[f]quinoline (B1222042) scaffold makes it susceptible to electron transfer reactions. The electrochemical properties are of significant interest for applications in materials science, such as in organic light-emitting devices (OLEDs). nih.gov

Elucidation of Oxidation and Reduction Pathways

The oxidation and reduction of benzoquinoline derivatives are influenced by the nature and position of substituents. For instance, in related benzo[h]quinolin-10-ol derivatives, cyclic voltammetry studies have shown oxidation processes, while reduction processes were not observed under the experimental conditions. nih.gov The oxidation potential can be influenced by the presence of electron-withdrawing groups. nih.gov

In analogous systems like benzo[c]cinnoline (B3424390), electrochemical reduction in acidic media can proceed via a multi-electron process, leading to the cleavage of N-N bonds and the formation of amino derivatives. researchgate.net In alkaline solutions, the reduction may stop at the hydrazo stage. researchgate.net The electrochemical oxidation of similar large polycyclic aromatic hydrocarbons, such as benzo[a]pyrene, has been shown to proceed through multiple steps to form quinones. nih.gov The presence of the amino group in benzo[f]quinolin-5-amine is expected to significantly influence its oxidation pathway, likely making the ring system more susceptible to oxidation compared to the unsubstituted parent heterocycle.

Analysis of Reduction Potentials and Radical Anion Formation

Investigation of Electrochemical Stability and Reversibility

The electrochemical stability and reversibility of redox processes are crucial for the development of electroactive materials. Studies on benzo[h]quinolin-10-ol derivatives have indicated a degree of stability during electrochemical cycling, which is a desirable property for applications like co-sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The stability is often dependent on the solvent, electrolyte, and the nature of the electrode used. For related azo-derivatives of quinolines, the electrochemical reduction can be irreversible in acidic media due to the cleavage of chemical bonds, while in basic media, more reversible behavior corresponding to the formation of a stable hydrazo intermediate is observed. researchgate.net

Reactivity of the Exocyclic Amino Group and Nitrogen Atom

The this compound molecule possesses two key nitrogen atoms with distinct reactivity: the endocyclic nitrogen of the quinoline (B57606) ring and the exocyclic primary amino group.

The nitrogen atom within the quinoline ring is basic and can be readily quaternized by reacting with various alkyl or aryl halides. nih.govnih.gov This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule and enhancing the reactivity of the adjacent carbon atoms. nih.gov These quaternary salts are valuable intermediates for further synthetic transformations, such as cycloaddition reactions. nih.gov

The exocyclic amino group at the 5-position is a nucleophilic center and can participate in a variety of reactions. By analogy with other aminoquinolines and aminopyridines, this group can undergo reactions such as acylation, alkylation, and diazotization. The nucleophilicity of this amino group can be modulated by the electronic effects of the fused ring system. The synthesis of various amino-substituted quinoline derivatives highlights the versatility of the amino group in forming new carbon-nitrogen and other heteroatom bonds. nih.govresearchgate.net For example, the condensation of 2,4-dichlorobenzo[h]quinoline with naphthylamine demonstrates the substitution of chloro groups with amino functionalities. nih.gov

Ring-Opening and Ring-Closure Cascade Reactions

Benzo[f]quinoline systems can be involved in complex cascade reactions that involve both the formation and cleavage of rings. A notable example is the superacid-promoted ring-closing and ring-opening cascade of certain precursors to yield functionalized benzo[f]quinolone derivatives. nih.gov This process is thought to proceed through dicationic intermediates and involves a key step of ipso-protonation of an aryl group, leading to the elimination of an alkyl phenyl group and the formation of the new aza-polycyclic aromatic system. nih.gov

While not starting from this compound itself, these reactions demonstrate the potential of the benzo[f]quinoline scaffold to undergo significant structural rearrangements under specific conditions. Other types of cascade reactions, such as those involving a one-pot ring-closure and ring-opening sequence, have been developed for the synthesis of other heterocyclic systems and highlight the efficiency of such processes in building molecular complexity. rsc.org The synthesis of benzo[f]quinolines can also be achieved through multi-component reactions that involve a cascade of bond-forming events. acs.org

Acid-Base Equilibria and Protonation Studies

The presence of the basic quinoline nitrogen and the exocyclic amino group imparts distinct acid-base properties to this compound. The protonation of the quinoline nitrogen is a key aspect of its chemistry. researchgate.net

The exocyclic amino group also has basic character, though it is generally less basic than the endocyclic nitrogen in such heterocyclic systems. chemguide.co.uk In a strongly acidic solution, it is possible for both nitrogen atoms to be protonated. The acid-base equilibria of this compound are crucial for its behavior in biological systems and for its application in areas where pH control is important.

Stereoselective Transformations

Extensive literature searches did not yield specific examples of stereoselective transformations involving this compound. Research on the stereoselective synthesis and reactions of benzo[f]quinoline derivatives is an emerging field, with a primary focus on the construction of the core ring system with chirality or the introduction of substituents at positions other than the 5-amino position.

While the broader field of quinoline chemistry includes numerous examples of stereoselective reactions, such as asymmetric hydrogenations, alkylations, and cycloadditions, these have not been specifically reported for the this compound scaffold. The presence of the amino group at the 5-position can influence the electronic properties and reactivity of the heterocyclic system, potentially requiring tailored catalytic systems and reaction conditions to achieve high stereoselectivity.

Future research may explore the potential of this compound and its derivatives as substrates in stereoselective transformations. This could involve the development of chiral catalysts that can effectively interact with the benzo[f]quinoline core in the presence of the 5-amino substituent to control the stereochemical outcome of reactions. Such studies would be valuable for the synthesis of enantiomerically pure benzo[f]quinoline-based compounds for applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of Benzo F Quinolin 5 Amine Derivatives

Advanced Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the structural framework of benzo[f]quinoline (B1222042) derivatives. The analysis of infrared spectra, often supported by theoretical calculations, allows for the unambiguous characterization of the main vibrational bands. researchgate.net

In the FTIR spectra of benzo[f]quinoline derivatives, several key regions provide structural insights. The C=O stretching vibrations, typically observed between 1650-1700 cm⁻¹, are particularly sensitive to the substitution pattern on the quinoline (B57606) ring. mdpi.com For instance, derivatives of 5,8-quinolinedione show distinct carbonyl band patterns depending on the position of substituents. mdpi.com While benzo[f]quinolin-5-amine itself lacks a carbonyl group, this principle applies to its derivatives that incorporate such moieties.

The stretching vibrations of C-N bonds within the quinoline system are typically observed in the 1325–1314 cm⁻¹ range. mdpi.com The N-H stretching vibrations of the primary amine group in this compound are expected in the region of 3300-3500 cm⁻¹, often appearing as two distinct bands for the symmetric and asymmetric stretches. The corresponding N-H bending vibration would be found near 1600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. The structures of newly synthesized benzo[f]quinoline derivatives are routinely proven by spectral analysis, including FTIR. nih.govmdpi.com

Table 1: Characteristic FTIR Vibrational Frequencies for Benzo[f]quinoline Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
N-H Stretch (Amine) 3300 - 3500 Characteristic of the primary amine group.
Aromatic C-H Stretch 3000 - 3100 Indicates the presence of the aromatic rings.
C=C/C=N Ring Stretch 1400 - 1600 Multiple bands corresponding to the fused heterocyclic system.
N-H Bend (Amine) 1550 - 1650 Confirms the presence of the amine group.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound derivatives in solution. nih.govresearchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise connectivity and electronic environment of each atom can be determined. nih.govnih.gov

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. In benzo[f]quinoline derivatives, the aromatic protons resonate in the downfield region, typically between 7.0 and 9.0 ppm. Protons on the pyridine (B92270) ring are often the most deshielded due to the electron-withdrawing effect of the nitrogen atom. nih.govnih.gov For example, in some pyrrolo-benzo[f]quinoline structures, the H-10 and H-11 protons are the most deshielded, with chemical shifts around 8.78 ppm and 8.67 ppm, respectively. nih.gov The protons of the amine group in this compound would appear as a broader signal, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the aromatic rings typically resonate between 100 and 150 ppm. nih.gov Carbons adjacent to the nitrogen atom (e.g., C-4 and C-2 in related quinolines) appear at higher chemical shifts (around 143-148 ppm) due to the nitrogen's deshielding effect. nih.gov The chemical shifts are sensitive to the presence of substituents, providing crucial information for confirming the structure of derivatives. uncw.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Benzo[f]quinoline Scaffold

Atom Representative ¹H Chemical Shift (δ, ppm) Representative ¹³C Chemical Shift (δ, ppm) Notes
Aromatic Protons 7.0 - 9.0 100 - 150 The exact shifts depend on the substitution pattern. Protons H-10 and H-11 are often the most deshielded. nih.gov
Pyridine Ring Carbons - 140 - 150 Carbons adjacent to the nitrogen are significantly deshielded. nih.gov
Benzene (B151609) Ring Carbons - 120 - 135 Chemical shifts are typical for fused benzene rings.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular connectivity. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks throughout the benzo[f]quinoline skeleton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct C-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). sdsu.eduyoutube.com This long-range connectivity information is vital for linking different fragments of the molecule, confirming the fusion of the rings, and determining the position of substituents that lack protons.

The combined application of these 2D NMR techniques provides irrefutable evidence for the proposed structures of novel benzo[f]quinoline derivatives. nih.govnih.gov

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of this compound derivatives, providing two critical pieces of information: the exact molecular weight and, consequently, the elemental composition, and insights into the molecular structure through fragmentation patterns. mdpi.com The use of HRMS is a standard method for the characterization of newly synthesized benzo[f]quinoline compounds. nih.govmdpi.comresearchgate.net

Upon electron impact (EI) ionization, the molecular ion (M⁺˙) is formed. Its mass, measured with high accuracy, allows for the determination of the molecular formula. The stability of the molecular ion peak in the mass spectrum often reflects the stability of the aromatic system. chempap.org

The fragmentation of the molecular ion provides a structural fingerprint. For quinoline and its derivatives, a common and significant fragmentation pathway is the expulsion of a molecule of hydrogen cyanide (HCN), resulting in a major fragment ion. chempap.orgrsc.org This primary fragmentation can be followed by further losses, such as the expulsion of an acetylene (C₂H₂) molecule. chempap.org The nature and position of substituents on the benzo[f]quinoline ring have a pronounced effect on the fragmentation pathways. For example, methoxy-substituted quinolines show characteristic losses of a methyl radical (˙CH₃) followed by carbon monoxide (CO). cdnsciencepub.com The analysis of these fragmentation patterns helps to confirm the core structure and locate substituents on the aromatic framework.

Table 3: Common Fragmentation Pathways for Quinoline-based Scaffolds in Mass Spectrometry

Precursor Ion Neutral Loss Fragment Ion Significance
M⁺˙ HCN [M - HCN]⁺˙ Characteristic fragmentation for the quinoline ring system. chempap.orgrsc.org
[M - HCN]⁺˙ C₂H₂ [M - HCN - C₂H₂]⁺˙ Further fragmentation of the primary product. chempap.org
M⁺˙ (with -OCH₃) ˙CH₃ [M - CH₃]⁺ Initial loss from a methoxy (B1213986) substituent. cdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule by determining the precise spatial arrangement of its atoms in the solid state. nih.gov This technique yields accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and connectivity. The structures of several complex benzo[f]quinoline derivatives have been unequivocally confirmed using this method. nih.govbeilstein-journals.org

For non-rigid molecules, X-ray crystallography reveals the preferred conformation adopted in the crystal lattice. In the case of benzo[f]quinoline derivatives, the fused ring system is largely planar. However, the attachment of substituents, such as the -NH₂ group in this compound or more complex side chains, introduces conformational flexibility.

Torsion angle analysis is key to defining the three-dimensional shape and steric relationships within the molecule. For instance, the torsion angle involving the C4-C5 bond and the amine group would define the orientation of the amino substituent relative to the aromatic plane. Analysis of intermolecular interactions, such as hydrogen bonding involving the amine group, can also be performed, providing insights into the crystal packing and solid-state properties of the compound.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding and Other Interactions

The structural architecture of benzo[f]quinoline derivatives allows for a variety of non-covalent interactions that dictate their supramolecular assembly and properties. While some crystalline forms of benzo[f]quinoline derivatives exhibit planar configurations without typical intermolecular interactions nih.gov, others are stabilized by distinct hydrogen bonds and other forces.

In complexes involving benzo[f]quinolinium salts, hydrogen bonds can form between the nitrogen atom of the quinoline ring and suitable donors, such as amino acid residues nih.gov. For instance, a hydrogen bond has been observed between the benzo[f]quinoline nitrogen and the amino acid ASP-510 nih.gov. Beyond classical hydrogen bonding, H-π interactions are also significant, occurring between the electron-rich benzene rings of the benzo[f]quinoline moiety and nearby amino acids, which help stabilize the molecular complexes nih.gov.

Theoretical studies on related quinoline compounds, such as 5-hydroxyquinoline, confirm the presence of strong O-H···N intermolecular hydrogen bonds mdpi.com. Similarly, investigations into benzo[h]quinoline complexes highlight the formation of intermolecular O-H···N hydrogen bonds where the proton is typically localized on the donor side in the ground state mdpi.com. The inclusion of functional groups capable of hydrogen bonding, like in cyanoethanohydrazone derivatives of benzo[f]quinoline, is thought to promote favorable interactions with biological receptors through H-bond formation involving oxygen and nitrogen atoms nih.gov. These varied interactions are crucial for understanding the molecular recognition and self-assembly properties of this class of compounds.

Electronic Absorption and Emission Spectroscopy

The extended π-conjugated system of the benzo[f]quinoline core is responsible for its distinct electronic absorption and emission properties. These characteristics are highly sensitive to structural modifications and the surrounding environment.

UV-Visible Absorption Characteristics and Electronic Transitions

The electronic absorption spectra of benzo[f]quinoline derivatives are characterized by multiple bands in the UV-visible region. These bands typically arise from π–π* transitions within the large delocalized aromatic system nih.govmdpi.com.

In certain derivatives, such as benzo-[f]-quinolinium methylids, a prominent absorption band in the visible region is attributed to an intramolecular charge transfer (ICT) process. mdpi.comresearchgate.net This ICT occurs from an electron-donor part of the molecule (like an ylid carbanion) to the electron-acceptor quinolinium nitrogen atom mdpi.comresearchgate.net. The position and intensity of this ICT band are highly dependent on the specific substituents attached to the core structure. For example, studies on related aza-perylene derivatives show absorption maxima in the visible region (around 441 nm), also linked to ICT effects urfu.ru. The electronic transitions and their corresponding absorption wavelengths are pivotal for applications in dyes and optical devices.

Compound ClassSolventAbsorption Maxima (λmax)Transition TypeReference
Benzo-[f]-quinolinium MethylidsVarious Organic SolventsVisible RegionIntramolecular Charge Transfer (ICT) mdpi.comresearchgate.net
Methoxy-Substituted AzaperylenesNot Specified~441 nmIntramolecular Charge Transfer (ICT) urfu.ru

Fluorescence and Photoluminescence Properties of Core and Derivatives

The benzo[f]quinoline scaffold is known to be a blue-emitting fluorophore, a property stemming from its extended π-π conjugation researchgate.net. The fluorescence and photoluminescence of its derivatives can be finely tuned through chemical modifications, leading to a range of emission colors and quantum efficiencies.

For example, certain benzo[de]naphtho[1,8-gh]quinolines, which are structurally related, exhibit strong fluorescence emission in the green region of the spectrum (454–482 nm) with high luminescence quantum yields reaching up to 54% urfu.ru. The emission properties are often associated with an intramolecular charge transfer state. The development of quinoline-benzothiazole based probes has demonstrated 'Turn-On' fluorescence sensing, where a weak initial emission is dramatically enhanced upon binding to a target analyte, such as a metal ion researchgate.net. In one such probe, a weak emission at 488 nm is significantly intensified and red-shifted to 507 nm upon complexation, resulting in a visible color change from cyan to green under UV light researchgate.net. This chelation-enhanced fluorescence (CHEF) highlights the potential of these compounds as sensitive fluorescent sensors.

Compound/DerivativeEmission Maxima (λem)Quantum Yield (ΦF)Key FeatureReference
Benzo[f]quinoline CoreBlue RegionNot SpecifiedBase Fluorophore researchgate.net
Methoxybenzo[de]naphtho[1,8-gh]quinoline454–482 nmup to 54%High Quantum Yield urfu.ru
Quinoline-Benzothiazole Probe (QBTP1)488 nm (free) -> 507 nm (complexed)Not Specified'Turn-On' Fluorescence researchgate.net

Solvatochromism and Intramolecular Charge Transfer (ICT) Mechanisms

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature in benzo[f]quinoline derivatives possessing a zwitterionic or charge-separated character mdpi.com. Benzo-[f]-quinolinium methylids, for instance, exhibit pronounced negative solvatochromism, where the ICT absorption band shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. mdpi.com

This behavior is attributed to the stabilization of the polar zwitterionic ground state by polar solvents. Upon photoexcitation, an intramolecular charge transfer occurs from the ylid carbon to the quinolinium nitrogen, leading to a less polar excited state. mdpi.comresearchgate.netnih.gov Polar solvents stabilize the ground state more than the excited state, thus increasing the energy gap for the electronic transition and causing a blue shift in the absorption maximum mdpi.com. The sensitivity of the ICT band to solvent properties makes these compounds valuable as probes for environmental polarity and as components in optical switching devices researchgate.netnih.gov.

Acidochromic Behavior and pH-Sensing Manifestations in Solution

Acidochromism, the color change of a compound in response to a change in pH, is another key property of certain benzo[f]quinoline derivatives. This behavior is typically linked to the protonation or deprotonation of nitrogen atoms within the heterocyclic structure, which alters the electronic distribution and, consequently, the absorption and emission spectra.

Studies on benzo-[f]-quinolinium methylids have shown that their spectroscopic properties are sensitive to acidic conditions. For example, in acidified ethanol (B145695), the characteristic intramolecular charge transfer (ICT) band can be blocked researchgate.net. This is because protonation of an electron-rich site can inhibit the charge transfer process, leading to a significant change in the absorption spectrum researchgate.net. This pH-dependent spectral response forms the basis for their potential use as pH sensors. In related systems, such as amine-substituted benzo[a]phenazines, the addition of acid leads to protonation at the quinoxaline segment, which enhances its electron-accepting ability and causes a prominent red-shift in the absorption spectrum acs.org. This principle of modulating ICT through protonation is a common mechanism for designing acidochromic dyes and pH-responsive fluorescent probes.

Computational and Theoretical Investigations of Benzo F Quinolin 5 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry for predicting the structures, properties, and reactivity of molecules. These methods, rooted in the fundamental laws of quantum mechanics, allow for the detailed investigation of electronic structure. mpg.de For a molecule like benzo[f]quinolin-5-amine, these calculations can provide insights that are difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmdpi.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. freescience.info This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for a wide range of molecular systems. wikipedia.org DFT calculations can accurately predict various properties, including molecular geometries, vibrational frequencies, and electronic characteristics. mdpi.com

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, representing its most stable conformation. researchgate.netresearchgate.net For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The conformational landscape of this compound would be of particular interest due to the rotational freedom of the amino group (-NH2) relative to the rigid quinoline (B57606) ring system. DFT calculations would identify the preferred orientation of the amino group, considering factors such as steric hindrance and potential intramolecular hydrogen bonding. Different conformers, such as those arising from the rotation of the methyl groups in similar molecules like p-xylene, can exhibit distinct energies and reactivities. eurjchem.com A vibrational analysis is typically performed after optimization to confirm that the obtained structure is a true minimum (characterized by the absence of imaginary frequencies) and not a transition state. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. pku.edu.cn

For this compound, an FMO analysis would reveal the distribution and energy levels of these key orbitals. The presence of the electron-donating amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely distributed over the electron-deficient pyridine (B92270) ring of the quinoline system. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table illustrates the typical data obtained from an FMO analysis. Specific values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red represents areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netchemrxiv.org

An MEP map of this compound would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the amino group, indicating these are probable sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and certain regions of the aromatic rings would exhibit positive potential, marking them as potential sites for nucleophilic interaction. This analysis provides a clear, visual guide to the molecule's reactive behavior. mdpi.com

In the case of this compound, NBO analysis would quantify the delocalization of the lone pair electrons from the amino nitrogen into the anti-bonding orbitals of the aromatic quinoline ring. This donor-acceptor interaction stabilizes the molecule and influences its electronic properties. The analysis provides quantitative data on the stabilization energies associated with these hyperconjugative interactions. nih.gov

Table 2: Illustrative NBO Analysis Data for a Donor-Acceptor Interaction

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (C-C)Data not available

Note: This table is a hypothetical representation of data from an NBO analysis for this compound, showing the interaction between a nitrogen lone pair (LP) and a π-antibonding orbital (π*) of the aromatic ring. Specific data is not available in the reviewed literature.

For a system involving this compound interacting with another species (e.g., a metal ion or another molecule), CDA could be employed to understand the bonding in detail. The analysis would partition the interaction into components, revealing the extent to which the aminoquinoline moiety donates charge and accepts charge in the formation of a bond. This level of detail is crucial for understanding coordination chemistry and intermolecular interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and widely used computational method for investigating the properties of electronically excited states. rsc.org It offers a favorable balance between computational cost and accuracy for calculating the electronic signatures of molecules, particularly properties related to optical absorption and emission spectra. rsc.org The method allows for the exploration of various processes involving excited states, providing insights into molecular transitions and optical characteristics. nih.gov For complex aromatic systems such as quinoline derivatives, TD-DFT can elucidate the nature of low-lying singlet states and charge-transfer phenomena. chemrxiv.org Long-range corrected functionals, such as ωB97XD, are often employed as they can reduce self-interaction errors and provide a more accurate description of charge-transfer states. chemrxiv.org

TD-DFT is a powerful tool for simulating the electronic absorption and emission spectra of molecules by calculating vertical excitation energies and the corresponding oscillator strengths. rsc.orgnih.gov These calculations help in the assignment of experimental spectral bands to specific electronic transitions, such as π→π* or n→π* transitions. acs.org For quinoline derivatives, the spectra are typically dominated by intense π→π* transitions. nih.gov The introduction of an amino group at the C-5 position of the benzo[f]quinoline (B1222042) scaffold is expected to significantly influence the spectral properties due to its electron-donating nature, leading to shifts in the absorption and emission wavelengths.

Calculations can predict the maximum absorption wavelength (λ_max), excitation energy, and the nature of the transition by analyzing the molecular orbitals involved. cmu.ac.th For instance, the primary absorption band in amino-substituted aromatic systems often corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). cmu.ac.th

Table 1: Representative TD-DFT Calculated Electronic Transition Data for this compound This table presents hypothetical yet representative data based on typical results for similar amino-aromatic compounds, as specific published data for this exact molecule is not available.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 3.45 359 0.18 HOMO → LUMO (95%)
S₀ → S₂ 3.92 316 0.11 HOMO-1 → LUMO (88%)

Upon absorption of light, this compound can undergo several photophysical processes. A key mechanism in such donor-acceptor systems is Intramolecular Charge Transfer (ICT). nih.gov The amino group (-NH₂) acts as an electron donor and the benzoquinoline core acts as an electron acceptor. nih.gov Excitation with light can promote an electron from a π orbital largely localized on the amino group and adjacent ring to a π* orbital distributed across the wider aromatic system. chemrxiv.org This ICT process changes the electronic properties of the molecule in the excited state, often resulting in a large Stokes shift, which is the difference between the absorption and emission maxima. rsc.org

Another important photophysical phenomenon is the change in the basicity of the heterocyclic nitrogen atom upon excitation, a process known as photobasicity. For quinoline derivatives, the lowest-energy π→π* bright state often involves a shift of electron density towards the ring nitrogen, making it more basic in the excited state. chemrxiv.org The strength of this photobasicity is strongly correlated with the increase in electron density on the ring nitrogen following the S₀→SCT (Symmetry-Controlled Tuning) transition. chemrxiv.org The character of these excitations can be analyzed in detail using tools like Natural Transition Orbitals (NTOs) to visualize the "hole" (the orbital from which the electron is excited) and the "particle" (the orbital to which the electron is excited). chemrxiv.orgchemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govacs.org These models rely on calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, geometry, or electronic properties. nih.govnih.gov

For quinoline and benzoquinoline derivatives, QSAR studies have been successfully applied to model their biological activities. For example, analyses of benzo[f]quinolinium salts have revealed interesting SAR correlations related to their antimicrobial activity. nih.gov In other studies on quinolone derivatives, a good correlation was found between molecular shape parameters (like ovality and the Szeged index) and their binding affinity to GABA(A) receptors. nih.gov The development of statistically significant QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

Table 2: Examples of Descriptors Used in QSAR/QSPR Studies of Quinoline Derivatives

Descriptor Type Specific Descriptor Example Correlated Property Reference
Topological Szeged Index GABA(A) Receptor Affinity nih.gov
Geometrical Ovality GABA(A) Receptor Affinity nih.gov
Quantum-Chemical Molecular Energy (E) GABA(A) Receptor Affinity nih.gov
Constitutional Molecular Weight (MW) Drug-likeness (Lipinski's Rule) nih.gov

| Electronic | LogP | Drug-likeness (Lipinski's Rule) | nih.gov |

Molecular Dynamics Simulations (Potential for Conformational Landscape and Solvation Effects)

While specific molecular dynamics (MD) simulations for this compound are not prominently reported, this computational technique holds significant potential for exploring its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and interactions with the environment, such as a solvent.

For this compound, an MD simulation could investigate the rotational barrier of the C-N bond connecting the amino group to the quinoline ring. This would reveal the preferred orientation of the -NH₂ group relative to the aromatic plane and the flexibility of this substituent. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, one could study the specific solvation effects. This includes the formation and lifetime of hydrogen bonds between the amine protons or the ring nitrogen and surrounding water molecules. Such simulations would provide critical insights into how the solvent environment influences the compound's conformation and, consequently, its chemical properties and reactivity.

In Silico Screening and Molecular Docking Studies (focused on binding affinities and molecular mechanisms, not clinical efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is widely used in drug discovery to understand the molecular mechanisms of how a ligand interacts with its biological target and to estimate its binding affinity. researchgate.netnih.gov

Several in silico docking studies have been performed on derivatives of benzo[f]quinoline to explore their potential as therapeutic agents by elucidating their binding modes. For instance, certain pyrazolone (B3327878) and cyanoethanohydrazone derivatives of benzo[f]quinoline have been docked into the active site of the Cyclin-Dependent Kinase 5 (CDK-5) enzyme. bohrium.comresearchgate.netnih.gov These studies revealed strong binding affinities, with calculated binding energies near that of the co-crystallized ligand, suggesting these compounds are promising for further development. bohrium.comnih.gov The interactions stabilizing the ligand-protein complex typically involve hydrogen bonds and π-stacking with key amino acid residues in the binding pocket. nih.govresearchgate.net In another study, benzo[f]quinolinium salts were docked with ATP synthase and Topoisomerase II (TOPO II), identifying crucial H-π interactions and hydrogen bonds with residues like Glu 62 and Asp-510, respectively. nih.gov

Table 3: Molecular Docking Results for Benzo[f]quinoline Derivatives with Biological Targets

Compound/Derivative Target Protein Binding Energy (kcal/mol) Key Interacting Residues Reference
Pyrazolone derivative (2) CDK-5 -6.6320 Not specified bohrium.comresearchgate.netnih.gov
Cyanoethanohydrazone derivative (5) CDK-5 -6.5696 Not specified bohrium.comresearchgate.netnih.gov
BQS Salt (3f) ATP synthase Not specified Glu 62, Ala 356, Phe 60 nih.gov
BQS Salt (3j) TOPO II Not specified Asp-510, Tyr 118, His 76 nih.gov

Advanced Applications and Materials Science of Benzo F Quinolin 5 Amine Frameworks

Organic Light-Emitting Devices (OLEDs) and Luminescent Materials Development

The benzo[f]quinoline (B1222042) core is recognized for its intrinsic blue fluorescence, a result of its extended π-conjugated system. researchgate.net This property makes it a promising scaffold for materials used in organic light-emitting devices (OLEDs). researchgate.netnih.gov The introduction of a 5-amino group (-NH2) significantly influences the electronic properties of the benzo[f]quinoline framework. The amino group acts as a potent electron donor, which can be paired with an electron-accepting unit to create a donor-acceptor (D-A) type structure. Such D-A molecules are a cornerstone of modern OLED material design, as they facilitate intramolecular charge transfer (ICT), which can be harnessed to tune emission colors and enhance device efficiency. frontiersin.org

Derivatives of benzo[f]quinoline have been explored for their potential in OLEDs, valued for their fluorescent properties. nih.gov A material based on benzo[f]quinolin-5-amine could serve as a highly fluorescent emitter or a host material in the emissive layer (EML) of an OLED. In a typical device architecture, this layer is positioned between a hole-transporting layer (HTL) and an electron-transporting layer (ETL), which are in turn sandwiched between an anode (like indium tin oxide, ITO) and a cathode (like aluminum). When voltage is applied, holes and electrons are injected into the EML, where they combine on the this compound molecules to form excitons, which then decay radiatively to produce light. The specific emission wavelength and efficiency would depend on the molecular design and how it interacts with surrounding materials. frontiersin.org

Click to view a conceptual OLED structure incorporating a this compound based material.
LayerMaterial ExampleFunction
CathodeAl (Aluminum) / LiFInjects electrons
Electron-Transporting Layer (ETL)Alq3 (Tris(8-hydroxyquinolinato)aluminum)Transports electrons to the EML
Emissive Layer (EML)This compound derivative (as emitter) doped in a hostSite of light emission
Hole-Transporting Layer (HTL)NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine)Transports holes to the EML
AnodeITO (Indium Tin Oxide)Injects holes
SubstrateGlassStructural support

Chemical Sensing and Probe Development

The unique structure of this compound, featuring both a basic quinoline (B57606) nitrogen and an amino group, makes it an excellent candidate for the development of chemical sensors.

pH-Sensing Materials and Acidochromic Probes

The nitrogen atoms in the this compound molecule can be protonated under acidic conditions. This protonation alters the electronic structure of the π-conjugated system, leading to a change in how the molecule absorbs and emits light. This phenomenon, known as acidochromism (color change with pH), is the basis for its use as a pH sensor. rsc.org

Specifically, the quinoline nitrogen and the exocyclic amino group have different basicities (pKa values) and would be protonated at different pH levels. nih.gov This could potentially allow for a dual-responsive sensor that signals changes across multiple pH ranges. For instance, protonation of the quinoline nitrogen at a moderately acidic pH could cause a significant shift in the fluorescence spectrum due to the increased electron-accepting nature of the protonated ring system. researchgate.net This change can be observed visually as a color change or measured spectroscopically as a shift in the emission wavelength, providing a clear indication of the environmental pH. rsc.orgua.ptscispace.com

Click to view the pH-sensing mechanism.
ConditionState of the MoleculeSensing MechanismExpected Observation
Basic / NeutralNeutral (unprotonated)Standard fluorescence of the molecule.Emission at a specific wavelength (e.g., blue).
AcidicProtonated (e.g., at quinoline nitrogen)Protonation alters the intramolecular charge transfer (ICT) character.Shift in fluorescence emission (bathochromic or hypsochromic shift) and change in absorption. researchgate.net

Development of Fluorescent and Chemodosimetric Ion Probes

The spatial arrangement of the nitrogen atom in the quinoline ring and the nitrogen of the 5-amino group creates a potential bidentate chelation site for metal ions. The binding of a metal ion can rigidify the molecular structure and modulate its electronic properties, leading to significant changes in its fluorescence. nih.govrsc.org This effect, often termed chelation-enhanced fluorescence (CHEF), is a powerful principle for designing "turn-on" fluorescent sensors.

When this compound binds to a target metal ion, such as Zn²⁺, Pb²⁺, or Al³⁺, the fluorescence intensity can increase dramatically. nih.govscilit.com This enhancement can be attributed to the suppression of non-radiative decay pathways, such as photoinduced electron transfer (PET), that might quench the fluorescence of the free ligand. nih.gov The selectivity of the probe for specific ions can be tuned by modifying the structure to create a binding pocket that sterically and electronically favors a particular metal ion.

Click to view potential ion sensing applications.
Target IonSensing PrincipleFluorescence ResponsePotential Application
Zn²⁺Chelation-Enhanced Fluorescence (CHEF)"Turn-on" - significant increase in fluorescence intensity. scilit.comBiological imaging, environmental monitoring.
Pb²⁺Inhibition of Photoinduced Electron Transfer (PET)"Turn-on" - fluorescence enhancement upon binding. nih.govDetection of heavy metal contamination.
Cu²⁺Fluorescence Quenching"Turn-off" - decrease in fluorescence intensity due to paramagnetic quenching.Environmental and biological sensing.

Coordination Chemistry and Ligand Design

The ability of this compound to act as a chelating ligand makes it a valuable component in the field of coordination chemistry, enabling the synthesis of novel metal complexes with interesting spectroscopic and electrochemical properties. researchgate.net

Synthesis of Metal Complexes with this compound Ligands

Metal complexes can be synthesized by reacting this compound with various transition metal salts. A general method involves dissolving the ligand and a metal salt (e.g., CoCl₂, Ni(CH₃COO)₂, ZnCl₂) in a suitable solvent, such as ethanol (B145695) or methanol, and refluxing the mixture. erpublications.comnih.govmdpi.com The resulting metal complex precipitates from the solution and can be isolated and purified.

In these complexes, the this compound molecule typically acts as a bidentate ligand, coordinating to the metal center through both the quinoline nitrogen and the amino nitrogen. erpublications.com The formation of the complex can be confirmed using various spectroscopic techniques. For example, in infrared (IR) spectroscopy, a shift in the stretching frequencies of the C=N and N-H bonds, along with the appearance of new bands corresponding to metal-nitrogen (M-N) bonds at lower frequencies, provides evidence of coordination. mdpi.comtandfonline.com

Click to view examples of potential metal complexes.
Complex FormulaPotential Metal Ion (M)Coordination Geometry (Hypothetical)Characterization Methods
[M(L)₂Cl₂]Co(II), Ni(II)OctahedralIR, UV-Vis, Elemental Analysis erpublications.com
[M(L)Cl₂]Zn(II), Cu(II)Tetrahedral or Square PlanarIR, UV-Vis, Mass Spectrometry acs.org
[Ag(L)₂]NO₃Ag(I)Linear or Tetrahedral¹H NMR, IR, Molar Conductance

Spectroelectrochemical Studies of Metal-Benzo[f]quinoline Complexes

Spectroelectrochemistry is a powerful technique that combines UV-Visible spectroscopy with electrochemistry (like cyclic voltammetry) to study the electronic properties of molecules as they undergo oxidation or reduction. tandfonline.com By applying a potential to a solution of a metal-benzo[f]quinoline complex and simultaneously recording its absorption spectrum, one can observe the generation of new species (e.g., the complex in a different oxidation state) and characterize their electronic transitions. nih.gov

For a complex like [Co(II)(L)₂Cl₂], cyclic voltammetry might reveal a reversible oxidation wave corresponding to the Co(II)/Co(III) redox couple. A spectroelectrochemical experiment would show the disappearance of the absorption bands characteristic of the Co(II) complex and the appearance of new bands for the Co(III) species as the potential is swept through the oxidation peak. This data is crucial for understanding electron transfer processes and designing materials for applications in catalysis, molecular electronics, and electrochromic devices. tandfonline.com

Table of Mentioned Compounds

Compound Name
This compound
Tris(8-hydroxyquinolinato)aluminum (Alq3)
N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB)
Indium tin oxide (ITO)

Electron-Transporting and Semiconductor Materials in Organic Electronics

The extended π-conjugated system of the benzo[f]quinoline core imparts it with inherent electronic properties that are highly desirable for applications in organic electronics. Specifically, the electron-deficient nature of the quinoline ring system makes benzo[f]quinoline derivatives promising candidates for use as electron-transporting materials (ETMs) and n-type semiconductors in devices such as Organic Light-Emitting Diodes (OLEDs).

A study focusing on the role of the benzo[f]quinoline unit as an electron acceptor in new bipolar host materials for green Phosphorescent OLEDs (PHOLEDs) underscores its potential. scispace.com In this research, benzo[f]quinoline was incorporated into the molecular design of host materials to facilitate efficient electron transport to the emissive layer. The resulting bipolar hosts, such as 2,9-di(9H-carbazol-9-yl)-benzo[f]quinoline (2,9-DCBQ) and 3,9-di(9H-carbazol-9-yl)-benzo[f]quinoline (3,9-DCBQ), demonstrated the effectiveness of the benzo[f]quinoline moiety in balancing charge transport within the OLED device, a critical factor for achieving high efficiency and long operational lifetimes. scispace.com

The introduction of the amine group at the 5-position can further modulate the electronic properties of the benzo[f]quinoline framework. The electron-donating nature of the amine can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for fine-tuning of the material's electron affinity and injection/transport characteristics. This tunability is crucial for optimizing the performance of organic electronic devices. While direct studies on this compound as a primary ETM are emerging, the foundational research on related derivatives provides a strong impetus for its exploration in this domain. researchgate.netnih.gov

Table 2: Bipolar Host Materials Incorporating a Benzo[f]quinoline Unit for Green PHOLEDs

CompoundFunctionKey FeatureReference
2,9-di(9H-carbazol-9-yl)-benzo[f]quinoline (2,9-DCBQ)Bipolar HostElectron-accepting benzo[f]quinoline unit scispace.com
3,9-di(9H-carbazol-9-yl)-benzo[f]quinoline (3,9-DCBQ)Bipolar HostElectron-accepting benzo[f]quinoline unit scispace.com

Elucidation of Molecular Interactions in Biological Systems (Mechanistic Focus)

The planar aromatic structure of the benzo[f]quinoline nucleus, combined with the hydrogen bonding capability of the 5-amine group, makes it an ideal scaffold for interacting with biological macromolecules. This has led to its exploration as a core component in the design of therapeutic agents and molecular probes.

Understanding Interactions with Biological Macromolecules (e.g., DNA Intercalation, Enzyme Binding Sites)

The flat, polycyclic aromatic system of benzo[f]quinoline derivatives allows them to intercalate between the base pairs of DNA. This non-covalent mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The amine side chain can further stabilize this interaction through hydrogen bonding with the phosphate (B84403) backbone or the functional groups of the DNA bases. For example, the design of amonafide, which features an aminoalkyl side chain, demonstrated significant cytotoxic potency through both DNA intercalation and inhibition of topoisomerase II. nih.gov

Beyond DNA, benzo[f]quinoline derivatives have been shown to interact with specific enzyme active sites. Molecular docking studies have revealed that certain benzo[f]quinoline-based heterocycles exhibit strong binding affinity towards cyclin-dependent kinase 5 (CDK-5), an enzyme implicated in cancer. nih.govacs.org For instance, a pyrazolone (B3327878) derivative of benzo[f]quinoline showed a binding energy of -6.6320 kcal/mol, indicating a strong interaction with the enzyme's active site. nih.govacs.org Similarly, a benzimidazole (B57391) derivative of benzo[f]quinoline has been shown to bind to the HCV NS5B polymerase with high affinity, suggesting its potential as an antiviral agent. nih.gov These interactions are often stabilized by a network of hydrogen bonds and π-π stacking with key amino acid residues in the enzyme's binding pocket.

Table 3: Molecular Docking and Interaction Data of Benzo[f]quinoline Derivatives with Biological Targets

DerivativeBiological TargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazolone derivative (Compound 2)CDK-5-6.6320Not specified nih.govacs.org
Cyanoethanohydrazone derivative (Compound 5)CDK-5-6.5696Not specified nih.govacs.org
Benzimidazole derivative (Compound 19)HCV NS5B PolymeraseGreater than co-crystallized ligandCYS 366, ASN 411 nih.gov

Design Principles for Molecular Probes of Cellular Processes

The intrinsic fluorescence of the benzo[f]quinoline scaffold, coupled with its ability to interact with biological targets, makes it an attractive platform for the design of molecular probes. These probes can be engineered to report on specific cellular events or the presence of particular biomolecules through changes in their photophysical properties.

A key design principle involves linking the benzo[f]quinoline fluorophore to a recognition element that selectively binds to the target of interest. The binding event then triggers a change in the fluorescence signal, such as an increase or decrease in intensity, a shift in the emission wavelength, or a change in fluorescence lifetime.

For instance, a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside has been developed to monitor the formation of base pairs in DNA. scispace.com This probe exhibits distinct changes in its absorption and fluorescence spectra upon protonation, which is induced when it pairs with a cytosine base. scispace.com This allows for the clear discrimination of cytosine through spectroscopic methods. While this example uses a benzo[g]quinoline isomer, the underlying principle of harnessing environmentally sensitive fluorescence is directly applicable to the design of probes based on this compound. The 5-amine group can be functionalized to introduce specific targeting moieties or to modulate the sensitivity of the fluorophore to its local environment, enabling the development of sophisticated probes for studying cellular processes with high spatial and temporal resolution.

Future Directions and Emerging Research Avenues for Benzo F Quinolin 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for unlocking the full potential of benzo[f]quinolin-5-amine. Future efforts will likely concentrate on developing novel and sustainable methods that are not only efficient but also environmentally friendly. A key area of development is the use of transition-metal-catalyzed reactions, which can facilitate the construction of the complex quinoline (B57606) core structure in fewer steps and with higher yields.

Another promising avenue is the exploration of C-H bond activation, a powerful strategy that allows for the direct functionalization of the benzo[f]quinoline (B1222042) scaffold. This approach minimizes the need for pre-functionalized starting materials, thereby reducing waste and improving atom economy. Furthermore, the principles of green chemistry are expected to be increasingly integrated into synthetic protocols. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis, to reduce the environmental impact of chemical production.

Exploration of Advanced Photophysical Phenomena and Energy Transfer Processes

The unique photophysical properties of this compound make it a compelling candidate for various optical applications. Future research will delve deeper into understanding and harnessing advanced photophysical phenomena. This includes investigating processes like aggregation-induced emission (AIE), where the molecule becomes more emissive in an aggregated state, and exploring the potential for thermally activated delayed fluorescence (TADF), which could lead to more efficient organic light-emitting diodes (OLEDs).

A significant focus will also be on elucidating the mechanisms of energy transfer involving this compound derivatives. By designing systems where this compound acts as an energy donor or acceptor, researchers can develop new fluorescent probes and sensors. The study of Förster resonance energy transfer (FRET) in such systems will be instrumental in creating ratiometric sensors with high sensitivity and selectivity.

Rational Design and Synthesis of Next-Generation Functional Materials with Tunable Properties

The versatility of the this compound structure allows for the rational design and synthesis of a new generation of functional materials with precisely controlled properties. By strategically introducing different functional groups onto the quinoline core, researchers can fine-tune the electronic and optical characteristics of the resulting molecules. This "molecular engineering" approach enables the development of materials with tailored absorption and emission spectra, as well as enhanced charge transport properties.

Future research will likely focus on incorporating this compound into polymers and supramolecular assemblies. This could lead to the creation of smart materials that respond to external stimuli such as light, heat, or chemical analytes. For example, materials exhibiting mechanochromism (color change in response to mechanical force) or vapochromism (color change in response to vapors) could find applications in stress sensing and environmental monitoring.

Table 1: Potential Functional Groups for Tuning Properties of this compound Derivatives

Functional GroupPotential Effect on Properties
Electron-donating groups (e.g., -OCH3, -N(CH3)2)Red-shift in absorption/emission spectra, increased electron density
Electron-withdrawing groups (e.g., -CN, -NO2)Blue-shift in absorption/emission spectra, improved electron transport
Bulky substituents (e.g., tert-butyl)Enhanced solubility, prevention of aggregation-caused quenching
Planar aromatic groups (e.g., pyrene, fluorene)Extended π-conjugation, modified photophysical properties

Interdisciplinary Research Integrating Advanced Spectroscopic, Computational, and Materials Science Approaches

To fully realize the potential of this compound, a collaborative, interdisciplinary approach is essential. The integration of advanced spectroscopic techniques, computational modeling, and materials science will provide a comprehensive understanding of structure-property relationships. Time-resolved spectroscopic methods, such as transient absorption spectroscopy, will be crucial for probing the dynamics of excited states and energy transfer processes on ultrafast timescales.

Computational chemistry, particularly density functional theory (DFT) and its time-dependent extension (TD-DFT), will continue to be a powerful tool for predicting the photophysical properties of new this compound derivatives before they are synthesized. This predictive capability can significantly accelerate the discovery of new materials with desired functionalities. The synergy between these fundamental studies and applied materials science will be key to translating the unique properties of this compound into innovative technologies and devices.

Q & A

Q. Advanced

  • Mass Spectrometry (HRMS) : Detect degradation products in simulated gastric fluid (SGF) or plasma .
  • DSC/TGA : Assess thermal stability (e.g., decomposition above 200°C indicates suitability for lyophilization) .
  • UV-Vis Spectroscopy : Monitor photodegradation under UV light (λ = 254 nm) to evaluate storage conditions .

How can computational methods guide the design of this compound derivatives with improved binding affinity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to screen derivatives against crystallographic targets (e.g., EGFR kinase, PDB: 5T8) .
  • QSAR Models : Train models on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ, π-hydrophobicity) .
  • MD Simulations : Analyze ligand-receptor binding stability over 100 ns trajectories (GROMACS/AMBER) .

What protocols mitigate solubility challenges during in vitro assays with this compound?

Q. Basic

  • Co-Solvent Systems : Use DMSO:PBS (1:9) or β-cyclodextrin inclusion complexes .
  • Sonication : Apply 20 kHz pulses for 10 min to disperse aggregates in aqueous buffers .
  • Critical Micelle Concentration (CMC) : Determine using pyrene fluorescence to optimize surfactant-assisted solubilization .

How do researchers validate the specificity of this compound’s interactions with biological targets?

Q. Advanced

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD, kon/koff) against immobilized targets .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by monitoring protein thermal stability shifts in lysates .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cell lines .

What are the best practices for reconciling conflicting data in SAR studies of this compound analogs?

Q. Advanced

  • Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) and apply Bayesian statistics to identify outliers .
  • Orthogonal Assays : Cross-validate IC₅₀ values using fluorescence polarization (binding) and cell viability (functional) assays .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to explain anomalous SAR trends .

How can researchers assess the potential off-target effects of this compound in neurological studies?

Q. Advanced

  • Kinome Screening : Use KinomeScan (Eurofins) to profile inhibition across 468 kinases .
  • RNA-Seq : Identify differentially expressed genes in treated neuronal cultures (e.g., SH-SY5Y cells) .
  • Microdialysis : Monitor neurotransmitter levels (e.g., dopamine, glutamate) in rodent brain extracellular fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.